3-Fluoro-5-(pentafluorosulfur)benzoyl chloride

Description

Chemical Structure and Properties

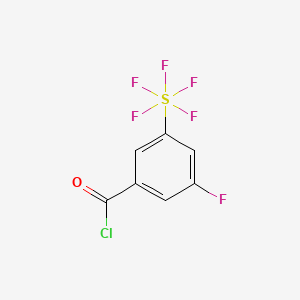

3-Fluoro-5-(pentafluorosulfur)benzoyl chloride (CAS 1240256-92-1) is a fluorinated aromatic acyl chloride with the molecular formula C₇HClF₆OS. It features a benzoyl chloride backbone substituted with a fluorine atom at position 3 and a pentafluorosulfur (SF₅) group at position 5. The SF₅ group is highly electronegative and sterically bulky, conferring unique reactivity and stability to the compound .

Applications

This compound is classified as an industrial-grade chemical (99% purity) and is used in synthesizing agrochemicals, pharmaceuticals, and specialty chemicals. Its stability under harsh conditions makes it suitable for reactions requiring controlled acylations .

Safety Profile

Classified under UN transport regulations as a Corrosive Liquid, Acidic, Organic, N.O.S. (UN 3265), it requires handling with corrosion-resistant equipment. Hazards include severe skin/eye damage and respiratory irritation .

Propriétés

IUPAC Name |

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF6OS/c8-7(15)4-1-5(9)3-6(2-4)16(10,11,12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKDILSECAWCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001178040 | |

| Record name | (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240256-92-1 | |

| Record name | (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001178040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoyl chloride with pentafluorosulfur trifluoride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents are used.

Major Products Formed:

Substitution: Formation of substituted benzoyl derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Applications De Recherche Scientifique

Chemistry: 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: In biological research, this compound is used to synthesize fluorinated analogs of biologically active molecules. These analogs are studied for their potential therapeutic properties and as probes for biochemical studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the synthesis of high-performance polymers and coatings .

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride primarily involves its reactivity as an electrophilic reagent. The presence of the electron-withdrawing fluorine and pentafluorosulfur groups enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles . This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Compounds for Comparison:

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 261763-03-5)

Benzoyl chloride (CAS 98-88-4)

3-(Pentafluorosulfur)benzenesulfonyl chloride (CAS 1211520-62-5)

Comparative Analysis Table

Detailed Findings:

Electronic and Steric Effects

- The SF₅ group in 3-Fluoro-5-(SF₅)benzoyl chloride is more electronegative and bulkier than the CF₃ group in 3-Chloro-5-(CF₃)benzoyl chloride. This reduces nucleophilic attack at the carbonyl carbon, making the former less reactive but more thermally stable .

- Benzoyl chloride , lacking substituents, exhibits the highest reactivity due to minimal steric hindrance and electron-withdrawing effects .

Activité Biologique

3-Fluoro-5-(pentafluorosulfur)benzoyl chloride is a fluorinated compound notable for its unique chemical structure, which incorporates the highly electronegative pentafluorosulfanyl (SF₅) group. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. The following sections summarize key findings regarding its biological activity, including mechanisms of action, case studies, and comparative data.

The molecular formula of this compound is C₇H₃ClF₆OS, with a molecular weight of 284.60 g/mol. The structure features a reactive benzoyl chloride moiety that enhances its reactivity in biological systems.

The biological activity of this compound is primarily attributed to the presence of the SF₅ group, which exhibits properties that can influence enzyme interactions and receptor binding. The SF₅ group is known for its high lipophilicity and stability, making it suitable for drug development applications. Research indicates that compounds containing the SF₅ moiety can selectively inhibit certain biological pathways, including those involved in insecticidal activity and potential anticancer effects.

Biological Activity Overview

The biological activities associated with this compound include:

- Insecticidal Activity : Compounds with the SF₅ group have shown promise as insecticides due to their ability to target specific receptors in insects.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Potential : Some fluorinated compounds exhibit cytotoxic effects against cancer cell lines, warranting further investigation into this area.

Case Studies

- Insecticide Development : A study on meta-diamide insecticides incorporating the SF₅ group demonstrated that these compounds exhibit significant selectivity towards insect GABA receptors, leading to effective insecticidal properties. The estimated IC₅₀ values for these compounds were found to be greater than 30 μM, indicating a favorable profile for targeted action against pests while minimizing effects on non-target organisms .

- Antimicrobial Studies : Research has indicated that fluorinated compounds can disrupt bacterial membranes or inhibit essential enzymes, leading to antimicrobial activity. Specific assays are needed to quantify the effectiveness of this compound against various microorganisms .

- Cancer Cell Line Testing : Initial evaluations have shown that similar fluorinated compounds can induce apoptosis in cancer cell lines via mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . Further studies are required to explore the specific pathways affected by this compound.

Comparative Data Table

| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | Insecticidal | >30 | Selective towards GABA receptors in insects |

| Meta-diamide insecticide (SF₅-based) | Insecticidal | <10 | Higher potency compared to traditional insecticides |

| Fluorinated compound X | Antimicrobial | TBD | Disrupts bacterial membranes |

| Fluorinated compound Y | Anticancer | TBD | Induces apoptosis in cancer cell lines |

Q & A

Q. What are the established synthetic routes for 3-fluoro-5-(pentafluorosulfur)benzoyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chlorination of the corresponding benzoic acid precursor using thionyl chloride (SOCl₂) under anhydrous conditions. Key optimization parameters include:

- Temperature: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis), followed by gradual warming to room temperature .

- Solvent: Use dichloromethane (DCM) or toluene for improved solubility and reduced byproduct formation.

- Catalysis: Add catalytic dimethylformamide (DMF, 1–2 mol%) to activate the carbonyl group, accelerating conversion .

- Purification: Fractional distillation under reduced pressure (e.g., 16 mmHg, bp ~78–79°C) yields >95% purity. Confirm purity via GC-MS or NMR .

Q. What safety protocols are critical when handling this compound, given structural analogs’ carcinogenic potential?

Methodological Answer:

- PPE: Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile acyl chloride vapors .

- Waste Disposal: Quench excess reagent with ice-cold sodium bicarbonate (NaHCO₃) before disposal. Collect waste in designated halogenated solvent containers .

- Toxicity Assessment: While direct carcinogenicity data is limited, structural analogs like benzoyl chloride show low carcinogenic potential in inhalation studies. Prioritize acute toxicity mitigation (e.g., skin/eye irritation) .

Advanced Research Questions

Q. How do steric and electronic effects of the pentafluorosulfur (-SF₅) group influence electrophilic substitution reactivity?

Methodological Answer: The -SF₅ group is both strongly electron-withdrawing (-I effect) and sterically bulky, leading to:

- Ring Deactivation: Reduced electrophilic aromatic substitution (EAS) reactivity compared to non-fluorinated benzoyl chlorides.

- Regioselectivity: EAS occurs preferentially at the para position to -SF₅ due to electronic directing effects, but steric hindrance may limit reactivity.

- Experimental Validation: Perform competitive Friedel-Crafts acylation with toluene vs. benzene. Monitor regioselectivity via HPLC and compare with DFT-calculated charge density maps .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural characterization?

Methodological Answer:

- NMR Analysis: The -SF₅ group causes distinct deshielding in ¹⁹F NMR (δ ~80–90 ppm). Use 2D NMR (HSQC, HMBC) to confirm substituent positions .

- IR Spectroscopy: Confirm the acyl chloride C=O stretch (~1770–1810 cm⁻¹). Discrepancies may arise from moisture contamination; ensure anhydrous KBr pellet preparation .

- Mass Spectrometry: High-resolution MS (HRMS) with ESI+ can differentiate isotopic patterns (e.g., Cl vs. F interference). Cross-validate with X-ray crystallography if crystals are obtainable .

Q. What strategies mitigate hydrolysis of the benzoyl chloride moiety in aqueous reaction conditions?

Methodological Answer:

- Solvent Selection: Use mixed solvents (e.g., THF/water) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to stabilize the acyl chloride .

- Low-Temperature Reactions: Conduct reactions at ≤0°C to slow hydrolysis kinetics.

- In Situ Generation: Prepare the acyl chloride immediately before use via Schlenk techniques to minimize exposure to moisture .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for nucleophilic acyl substitutions?

Methodological Answer:

- Variable Screening: Test reported conditions with controlled humidity, solvent purity (e.g., anhydrous DCM over molecular sieves), and reagent stoichiometry.

- Byproduct Analysis: Use LC-MS to identify hydrolysis products (e.g., benzoic acid derivatives) or dimerization side reactions.

- Case Study: A 2024 study noted 30–70% yield variations due to trace water in triethylamine; redistill amine before use for reproducibility .

Q. Comparative Reactivity Table

| Substituent | Electron Effect | Reactivity in SN₂ (vs. Benzoyl Chloride) |

|---|---|---|

| -SF₅ (pentafluorosulfur) | Strong -I, -C | 10–100x slower due to steric/electronic hindrance |

| -CF₃ (trifluoromethyl) | Moderate -I | 2–5x slower |

| -OCH₃ (methoxy) | +M (ortho/para) | 3x faster |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.